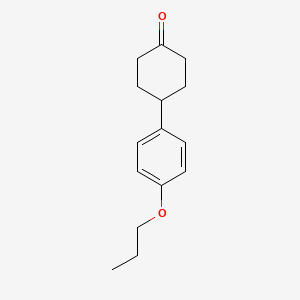
4-(4-Propoxyphenyl)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Propoxyphenyl)cyclohexanone is an organic compound with the molecular formula C15H20O2 It is a cyclohexanone derivative, characterized by the presence of a propoxyphenyl group attached to the cyclohexanone ring
準備方法
The synthesis of 4-(4-Propoxyphenyl)cyclohexanone typically involves the reaction of 4-propoxybenzaldehyde with cyclohexanone under specific conditions. One common method includes the use of a base catalyst such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
4-(4-Propoxyphenyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-(4-Propoxyphenyl)cyclohexanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4-(4-Propoxyphenyl)cyclohexanone involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
4-(4-Propoxyphenyl)cyclohexanone can be compared with other cyclohexanone derivatives, such as:
4-(4-Methoxyphenyl)cyclohexanone: Similar in structure but with a methoxy group instead of a propoxy group.
4-(4-Ethoxyphenyl)cyclohexanone: Contains an ethoxy group, differing slightly in its chemical properties and reactivity.
4-(4-Butoxyphenyl)cyclohexanone: Features a butoxy group, which may influence its solubility and biological activity.
生物活性
4-(4-Propoxyphenyl)cyclohexanone is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor binding, and other pharmacological effects, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a cyclohexanone ring substituted with a propoxyphenyl group, which contributes to its lipophilicity and potential interaction with biological targets. The structural formula can be represented as follows:
1. Enzyme Inhibition
Research has indicated that this compound exhibits inhibitory effects on various enzymes. For instance, it has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can have implications for treating neurodegenerative diseases such as Alzheimer's.
| Compound | Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| This compound | Acetylcholinesterase | Competitive | TBD |
2. Receptor Binding
The compound has also been investigated for its ability to bind to various receptors. Preliminary studies suggest that it may interact with serotonin and dopamine receptors, which are critical in mood regulation and neurological function.
3. Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity may be attributed to its lipophilic nature, allowing it to penetrate bacterial membranes effectively.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Bacillus subtilis | Inhibitory | TBD |
| Escherichia coli | Inhibitory | TBD |
Case Study 1: Neuroprotective Effects
A study conducted on Neuro2a cells demonstrated that this compound exhibited neuroprotective properties by reducing oxidative stress markers. The compound was shown to increase cell viability under oxidative stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases.
Case Study 2: Antimicrobial Efficacy
In a comparative study, this compound was tested alongside traditional antibiotics against various bacterial strains. The results indicated that the compound had comparable efficacy to some antibiotics, highlighting its potential as a novel antimicrobial agent.
特性
IUPAC Name |
4-(4-propoxyphenyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRFZUFQNBTUAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2CCC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













